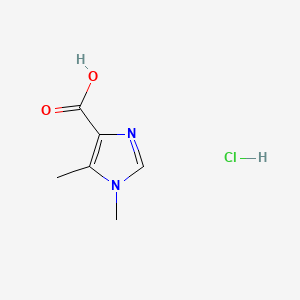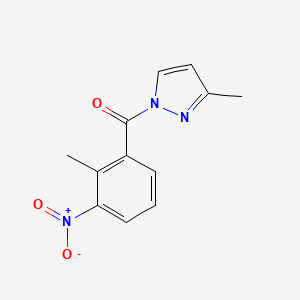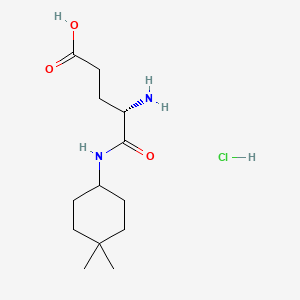![molecular formula C18H20N2OS B7456348 3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one, commonly known as DMPSB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMPSB is a sulfur-containing compound that has been synthesized through various methods and has shown promising results in various biological systems.
Applications De Recherche Scientifique
DMPSB has shown potential therapeutic applications in various biological systems. Studies have shown that DMPSB has anti-inflammatory, antioxidant, and anticancer properties. DMPSB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. DMPSB has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, DMPSB has been shown to protect against oxidative stress in various cell types.
Mécanisme D'action
The exact mechanism of action of DMPSB is not fully understood. However, studies have suggested that DMPSB may exert its effects through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. DMPSB has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. DMPSB has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
DMPSB has been shown to have various biochemical and physiological effects. DMPSB has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. DMPSB has also been shown to reduce the production of reactive oxygen species and lipid peroxidation products in various cell types. Additionally, DMPSB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMPSB has several advantages for lab experiments. DMPSB is a small molecule that can be easily synthesized and modified. DMPSB has also been shown to have low toxicity in animal models, making it a safe candidate for further research. However, DMPSB has some limitations for lab experiments. DMPSB has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMPSB has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for DMPSB research. One potential direction is to investigate the efficacy of DMPSB in combination with other anticancer drugs. Another potential direction is to investigate the safety and efficacy of DMPSB in humans. Additionally, further studies are needed to fully understand the mechanism of action of DMPSB and its potential therapeutic applications in various diseases. Overall, DMPSB has shown promising results in various biological systems and has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
DMPSB can be synthesized through various methods, including the reaction of 3-(3-bromo-propyl)-1H-benzimidazol-2-one with 3,4-dimethylthiophenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-(3-chloro-propyl)-1H-benzimidazol-2-one with 3,4-dimethylthiophenol in the presence of a copper catalyst. Both methods yield DMPSB as a white crystalline solid.
Propriétés
IUPAC Name |
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-8-9-15(12-14(13)2)22-11-5-10-20-17-7-4-3-6-16(17)19-18(20)21/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWCXKGKOCZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCCN2C3=CC=CC=C3NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
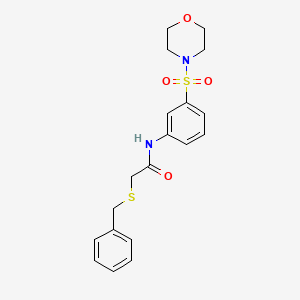
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
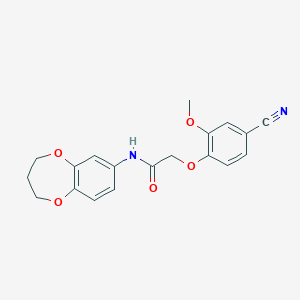
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
